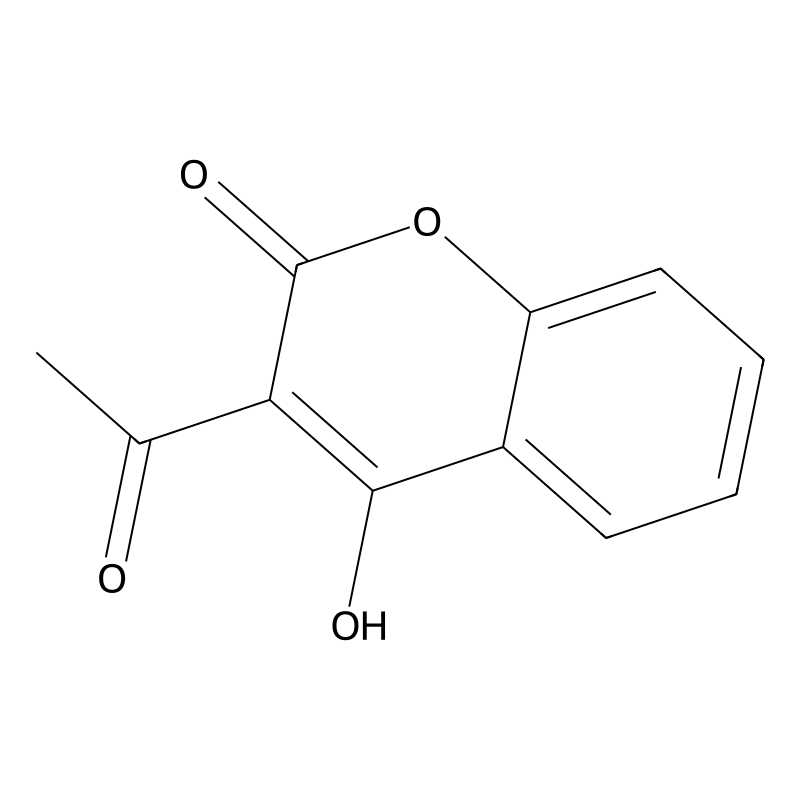3-Acetyl-4-hydroxy-2H-chromen-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Acetyl-4-hydroxy-2H-chromen-2-one, also known as 3-acetyl-4-hydroxycoumarin, is a derivative of coumarin featuring an acetyl group at the 3-position and a hydroxy group at the 4-position. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Structurally, it is characterized by a chromenone backbone, which is a bicyclic structure composed of a benzene ring fused to a pyrone ring.
The exact mechanism of action of 3-AHC remains under investigation. Studies suggest it might act as a free radical scavenger due to the presence of the phenolic hydroxyl group []. Furthermore, its potential anti-inflammatory properties may be linked to the modulation of specific signaling pathways []. More research is required to elucidate the detailed mechanisms underlying its biological effects.
- HIV Integrase Inhibition: A study published in 2008 explored the potential of 3-Acetyl-4-hydroxy-2-pyranone derivatives (compounds structurally similar to 3-Acetyl-4-hydroxy-2-benzopyrone) as HIV integrase inhibitors. The research found that these compounds showed promise in inhibiting HIV integrase activity, an essential step in the viral lifecycle [].
- Knoevenagel Condensation: This reaction occurs when 3-acetyl-4-hydroxy-2H-chromen-2-one is reacted with carbonyl compounds in the presence of catalytic ammonium acetate, leading to the formation of various derivatives .
- Formation of Schiff Bases: The compound can react with amines to form Schiff bases, demonstrating its versatility in synthesizing new compounds with potential biological activity .
Research indicates that 3-acetyl-4-hydroxy-2H-chromen-2-one exhibits significant biological activities:
- Inhibition of Lipoxygenase: It has been shown to inhibit both human and soybean lipoxygenase, which plays a crucial role in inflammatory processes .
- Antioxidant Properties: The compound possesses antioxidant activity, contributing to its potential in mitigating oxidative stress-related diseases.
Several methods have been developed for synthesizing 3-acetyl-4-hydroxy-2H-chromen-2-one:
- Conventional Synthesis: Acetylation of 4-hydroxycoumarin using acetyl chloride or acetic anhydride under basic conditions yields the desired product .
- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, which can significantly reduce synthesis time compared to conventional methods .
- One-Pot Multi-component Reactions: These approaches allow for the synthesis of various derivatives in a single reaction step, improving efficiency .
The applications of 3-acetyl-4-hydroxy-2H-chromen-2-one span several fields:
- Pharmaceuticals: Its lipoxygenase-inhibiting properties make it a candidate for developing anti-inflammatory drugs.
- Cosmetics: Due to its antioxidant properties, it can be incorporated into skincare formulations to combat oxidative damage.
Several compounds share structural similarities with 3-acetyl-4-hydroxy-2H-chromen-2-one. Here are some notable examples:
These compounds highlight the unique structural features and biological activities of 3-acetyl-4-hydroxy-2H-chromen-2-one, emphasizing its potential as a versatile scaffold for drug development.








